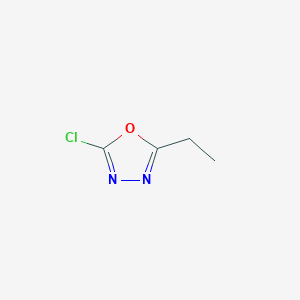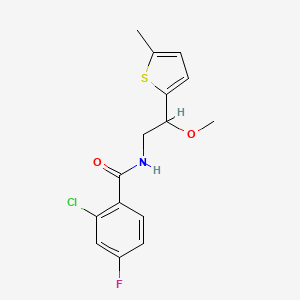![molecular formula C11H17NO6 B2943269 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid CAS No. 2241129-80-4](/img/structure/B2943269.png)
1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid is a useful research compound. Its molecular formula is C11H17NO6 and its molecular weight is 259.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid generally involves multi-step organic reactions starting from basic precursors. A common synthetic route includes the cyclobutane ring formation, followed by the introduction of tert-butoxycarbonyl (Boc) group and amino functionality. Precise conditions, such as temperature, pH, and catalysts, are crucial for achieving desired yields and purity.
Industrial Production Methods: : In industrial settings, the production of this compound may involve optimized large-scale reactions, focusing on cost-effectiveness and efficiency. Batch or continuous flow processes are utilized to ensure consistent quality. Advanced purification techniques like chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions: : 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: : The oxidation reactions can potentially modify the cyclobutane ring or the functional groups attached.
Reduction: : Reduction reactions may target the Boc group, leading to deprotection and exposing the amino group.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its structural components.
Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions vary based on the desired outcome, such as temperature control and the use of solvents.
Major Products Formed: : Depending on the reactions, major products can range from modified cyclobutane derivatives to completely deprotected amino acids, offering various functionalities for further applications.
Applications De Recherche Scientifique
Chemistry: : In chemistry, the compound is often used as a precursor or intermediate for more complex molecules, aiding in the synthesis of pharmaceuticals or advanced materials.
Biology: : In biological research, 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid can be used to study enzyme mechanisms or as a building block for peptides and proteins.
Medicine: : Medically, it may serve as a template for designing drugs or therapeutic agents, owing to its potential bioactivity and ability to interact with biological targets.
Industry: : In industrial applications, the compound can contribute to the development of novel materials or chemicals, enhancing product performance and efficiency.
Mécanisme D'action
Molecular Targets and Pathways: : The mechanism by which 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid exerts its effects involves interactions with specific enzymes or receptors. It can modulate biochemical pathways, influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds like cyclobutane-1,1-dicarboxylic acid or its derivatives share structural similarities. 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid stands out due to its unique Boc-protected amino group and cyclobutane ring, offering distinct reactivity and applications.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-10(2,3)18-9(17)12-11(8(15)16)4-6(5-11)7(13)14/h6H,4-5H2,1-3H3,(H,12,17)(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMUHTKXSDCIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethylamino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2943189.png)
![N-(3-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2943190.png)
![8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943191.png)
![N,N-diethyl-7-methyl-4-[(3-methylphenyl)amino]-1,8-naphthyridine-3-carboxamide](/img/structure/B2943194.png)




![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2943199.png)

![Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate](/img/structure/B2943204.png)

